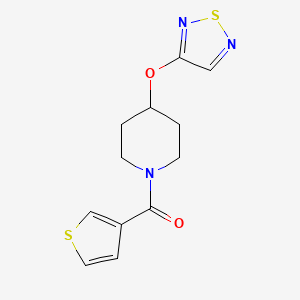
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Thiophene Carbonyl Group: This step might involve the acylation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
- 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-2-carbonyl)piperidine
- 4-(1,2,5-Thiadiazol-3-yloxy)-1-(furan-3-carbonyl)piperidine
Uniqueness
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is unique due to its specific combination of heterocyclic rings, which might confer distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a hybrid molecule that incorporates a thiadiazole and thiophene moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiophene and a thiadiazole group. The structural formula can be represented as follows:
Where x, y, z, a, and b represent the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- The incorporation of the thiophene moiety has been associated with enhanced bioactivity due to its ability to interact with biological targets involved in tumorigenesis .
-
Mechanisms of Action :
- The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis .
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Targeting Kinases : The heteroatoms in the thiadiazole structure can form interactions with key kinases involved in cancer progression .
- The biological activity of this compound may involve multiple mechanisms:
Case Studies
Several studies have assessed the biological activity of related compounds that provide insights into the potential efficacy of this compound:
| Study | Compound Tested | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis induction | |
| Thiophene Derivative | Lung Cancer | 10.10 | DNA synthesis inhibition | |
| Thiadiazole-Based Compound | HepG2 | 5.36 | Cell cycle arrest |
Research Findings
- Cytotoxicity Tests : In vitro studies have shown that derivatives with similar scaffolds exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds.
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly affect biological activity. For example, substituents on the thiophene ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy against tumor cells .
特性
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-12(9-3-6-18-8-9)15-4-1-10(2-5-15)17-11-7-13-19-14-11/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSDZNUWILLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














